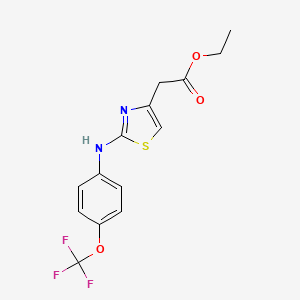

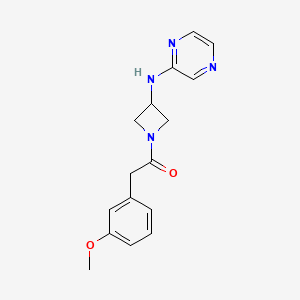

![molecular formula C9H5F3N2O B2600663 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole CAS No. 298207-18-8](/img/structure/B2600663.png)

2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole is a compound that has been synthesized and studied for its potential biological properties . It is part of the 1,3,4-oxadiazole family, which are heterocyclic compounds containing nitrogen and oxygen . These compounds have been found to display important biological properties and are a significant part of drug molecules and agricultural chemicals .

Synthesis Analysis

The synthesis of 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole involves the cyclization of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride .Molecular Structure Analysis

The molecular structure of 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole include cyclization reactions . The specific details of these reactions and their mechanisms would require further investigation.Scientific Research Applications

Antimicrobial Agents

The incorporation of the 1,3,4-oxadiazole moiety into molecules has been shown to impart significant antimicrobial properties. Specifically, derivatives of 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole have been synthesized and evaluated for their efficacy against a variety of microbial strains, including Staphylococcus aureus , Streptococcus pyogenes , Escherichia coli , Pseudomonas aeruginosa , Candida albicans , and Aspergillus niger . These compounds have demonstrated moderate to good activity, indicating their potential as novel antimicrobial agents.

Antibacterial Activity

Further research into 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole derivatives has revealed their potent inhibitory effects against various bacterial strains, including Bacillus cereus . Some derivatives have shown superior performance with minimum inhibitory concentrations (MIC) as low as 0.03907 μg/mL . This highlights the compound’s potential in developing new antibacterial drugs, especially for strains like B. cereus that are known to contaminate food products.

Molecular Docking and Dynamics

The structural design of 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole allows for molecular docking studies, which are crucial for understanding the interaction between drugs and their target sites. Molecular docking and dynamics simulations have been used to predict the binding affinity and stability of these compounds against target proteins in bacteria, providing insights into their antibacterial mechanisms .

Fluorescent Probes for DNA Quantification

The fluorescent properties of certain 1,3,4-oxadiazole derivatives make them suitable as fluorescent probes. For instance, the fluorescence of one such derivative was found to be quenched by DNA, suggesting its application in the quantitative determination of DNA concentrations . This could be particularly useful in various biological and medical research applications where DNA quantification is required.

Antifungal Agents

The antifungal activity of 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole derivatives has also been explored. The presence of the trifluoromethyl group and the 1,3,4-oxadiazole ring contributes to the compound’s ability to combat fungal infections, which is an area of significant interest given the rising incidence of antifungal resistance .

Drug Design and Synthesis

The versatility of 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole in drug design is noteworthy. Its structural features facilitate the synthesis of a wide range of derivatives with potential pharmacological activities. The trifluoromethyl group, in particular, is a valuable addition to medicinal chemistry, as fluorinated heterocycles are known to enhance the bioactivity and metabolic stability of pharmaceuticals .

Future Directions

The future directions for research on 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole could include further exploration of its biological properties and potential applications. Given the wide range of activities displayed by 1,3,4-oxadiazole compounds, there is potential for the development of new drug candidates that may be valuable in designing new, potent, selective, and less toxic antimicrobial agents .

Mechanism of Action

Target of Action

The primary targets of 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole are various strains of bacteria and fungi . This compound has been synthesized and screened for its in vitro antimicrobial activity against strains such as S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, and A. niger .

Mode of Action

It is known that molecules having a 1,3,4-oxadiazole moiety, like 2-phenyl-5-trifluoromethyl-[1,3,4]oxadiazole, display important biological properties . These compounds interact with their targets, leading to changes that inhibit the growth and proliferation of the microbial strains .

Biochemical Pathways

It is known that 1,3,4-oxadiazole derivatives can interact with various enzymes and proteins that contribute to microbial cell proliferation . The downstream effects of these interactions result in the antimicrobial activity of the compound .

Result of Action

The result of the action of 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole is the inhibition of the growth and proliferation of various microbial strains . This is achieved through the compound’s interaction with its targets, leading to changes that disrupt the normal functioning of the microbial cells .

properties

IUPAC Name |

2-phenyl-5-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)8-14-13-7(15-8)6-4-2-1-3-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIDXWYDIVXVOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

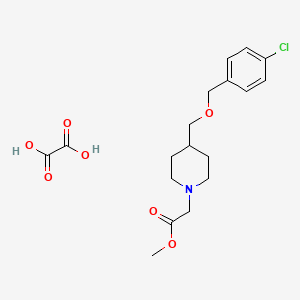

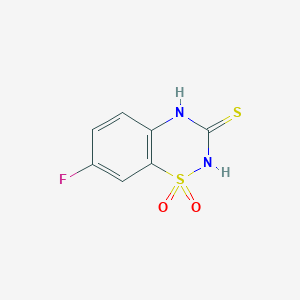

![2-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2600580.png)

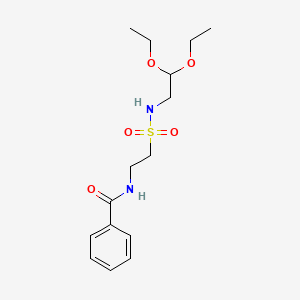

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2600584.png)

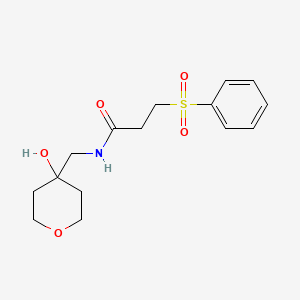

![N-(3-chlorophenyl)-2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanamide](/img/structure/B2600588.png)

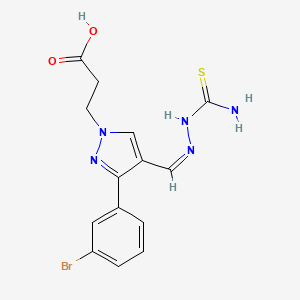

![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2600589.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2600594.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2600595.png)